5-Bromo-3-methylpyrazin-2-ol

Description

BenchChem offers high-quality 5-Bromo-3-methylpyrazin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylpyrazin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

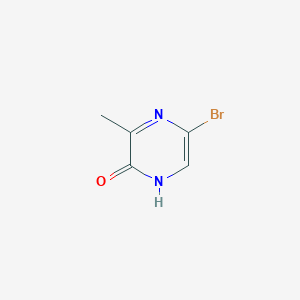

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHAEGVBHQSLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608399 | |

| Record name | 5-Bromo-3-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-56-1 | |

| Record name | 5-Bromo-3-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-methylpyrazin-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-methylpyrazin-2-ol

Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-3-methylpyrazin-2-ol (CAS No. 100047-56-1), a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. This guide delineates its physicochemical properties, spectroscopic profile, a validated synthetic protocol, and its reactivity. Emphasis is placed on its role as a versatile intermediate in drug discovery, leveraging the pyrazine core, a privileged scaffold in medicinal chemistry.[1] The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights into its practical application.

Introduction and Molecular Profile

5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Such N-heterocycles are foundational components in numerous biologically active compounds and approved pharmaceuticals.[1] The subject molecule is characterized by a bromine atom at position 5, a methyl group at position 3, and a hydroxyl group at position 2.

A key feature of this molecule is its existence in a tautomeric equilibrium between the enol (-ol) form and the more stable keto (-one) form, 5-Bromo-3-methylpyrazin-2(1H)-one.[2] This tautomerism influences its reactivity and spectroscopic characteristics. The bromine atom serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions, while the methyl and amide-like functionalities allow for further structural modifications.

Caption: Tautomeric equilibrium of 5-Bromo-3-methylpyrazin-2-ol.

Physicochemical and Safety Data

The fundamental properties of 5-Bromo-3-methylpyrazin-2-ol are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 100047-56-1 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [2][3] |

| Molecular Weight | 189.01 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥97% (Commercially available) | |

| Storage Temperature | 4°C | |

| Solubility | Slightly soluble (11 g/L at 25 °C, predicted) | [2] |

| Density | 1.84 g/cm³ (Predicted) | [2] |

| pKa | 10.05 ± 0.60 (Predicted) | [2] |

| XLogP3-AA | 0.2 | [2] |

Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is classified with the GHS07 pictogram ("Harmful").

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and reliable approach involves the electrophilic bromination of the 3-methylpyrazin-2-ol precursor. This method is analogous to the well-documented bromination of similar pyrazine and pyridine systems.[4][5] The choice of brominating agent is key; N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ease of handling (solid) and improved reaction control.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize 5-Bromo-3-methylpyrazin-2-ol from 3-methylpyrazin-2-ol.

Materials:

-

3-methylpyrazin-2-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 3-methylpyrazin-2-ol (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The succinimide byproduct is less dense and may float, requiring efficient stirring.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench any unreacted bromine), saturated NaHCO₃, and finally, brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Caption: Workflow for the synthesis of 5-Bromo-3-methylpyrazin-2-ol.

Chemical Reactivity and Synthetic Utility

The utility of 5-Bromo-3-methylpyrazin-2-ol as a chemical intermediate stems from its strategically placed functional groups, which allow for predictable and high-yielding transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides access to a diverse library of 5-aryl-3-methylpyrazin-2-ones. These derivatives are of high interest in medicinal chemistry for probing structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces nitrogen-based substituents at the C5 position, yielding novel aminopyrazines.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing more complex molecular architectures.

N-Alkylation

The nitrogen atom at position 1 (in the keto tautomer) is nucleophilic and can be readily alkylated using a suitable base (e.g., NaH, K₂CO₃) and an alkyl halide (e.g., methyl iodide, benzyl bromide). This modification is crucial for modulating properties like solubility and metabolic stability in drug candidates.

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Drug Discovery and Research

5-Bromo-3-methylpyrazin-2-ol is not typically an end-product but rather a high-value building block. Its structure is a gateway to novel chemical entities with therapeutic potential.

-

Scaffold for Library Synthesis: The predictable reactivity at both the C5-bromo and N1-H positions allows for the rapid generation of compound libraries through combinatorial chemistry. These libraries can be screened against various biological targets like kinases, proteases, and GPCRs.

-

Intermediate for Targeted Therapeutics: The pyrazine core is present in several FDA-approved drugs.[1] By using this intermediate, medicinal chemists can synthesize novel analogues of known drugs or develop new compounds targeting specific diseases. For instance, substituted pyrazines have shown promise as antibacterial agents and enzyme inhibitors.[6]

-

Fragment-Based Drug Design (FBDD): The molecule itself can serve as a "fragment" for FBDD. Its binding to a protein target can be identified through biophysical methods (e.g., X-ray crystallography), and the bromine atom provides a clear vector for growing the fragment into a more potent lead compound.

Conclusion

5-Bromo-3-methylpyrazin-2-ol is a versatile and valuable heterocyclic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and predictable multi-faceted reactivity make it an indispensable tool for chemists in both academic and industrial research. Its primary application lies in serving as a foundational scaffold for the synthesis of novel compounds in the pursuit of new therapeutic agents, underscoring the enduring importance of the pyrazine heterocycle in modern drug discovery.

References

-

5-BroMo-3-Methylpyrazin-2-ol - Chemical Intermediate - CHEMFISH TOKYO CO.,LTD. CHEMFISH TOKYO CO.,LTD. [Link]

-

5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. 5-BroMo-3-Methylpyrazin-2-ol - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 5-Bromo-3-methylpyrazin-2-ol: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 5-Bromo-3-methylpyrazin-2-ol, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity profile, and its emerging role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Pyrazinone Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom and a hydroxyl group, as seen in 5-Bromo-3-methylpyrazin-2-ol, further enhances its synthetic utility, opening avenues for diverse chemical modifications and the exploration of new chemical space. This guide aims to provide a comprehensive understanding of this valuable synthetic intermediate.

Core Compound Identity: IUPAC Name and Structure

The compound of focus is systematically named 5-bromo-3-methyl-1H-pyrazin-2-one . It exists in tautomeric equilibrium with its enol form, 5-Bromo-3-methylpyrazin-2-ol. For clarity and consistency with common chemical database nomenclature, this guide will primarily refer to it by the pyrazin-2-one tautomer.

Structure:

The chemical structure of 5-bromo-3-methyl-1H-pyrazin-2-one is depicted below. The numbering of the pyrazine ring is crucial for understanding its reactivity and nomenclature.

Caption: Chemical structure of 5-bromo-3-methyl-1H-pyrazin-2-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of 5-bromo-3-methyl-1H-pyrazin-2-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-methyl-1H-pyrazin-2-one | [2] |

| Synonyms | 5-Bromo-3-methylpyrazin-2-ol, 5-Bromo-3-methyl-2(1H)-pyrazinone | [2] |

| CAS Number | 100047-56-1 | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [2][3] |

| Molecular Weight | 189.01 g/mol | [2][3] |

| Appearance | Solid | - |

| Density (Predicted) | 1.84 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.05 ± 0.60 | [2] |

| LogP (Predicted) | 0.84080 | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 3-methyl-1H-pyrazin-2-one using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent.

Caption: Proposed synthetic workflow for 5-bromo-3-methyl-1H-pyrazin-2-one.

Detailed Experimental Protocol (Inferred)

This protocol is based on the bromination of 2-amino-5-methylpyrazine and is expected to be adaptable for the synthesis of 5-bromo-3-methyl-1H-pyrazin-2-one.[4][5] Caution: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

3-Methyl-1H-pyrazin-2-one

-

N-Bromosuccinimide (NBS) or Bromine

-

Dichloromethane (DCM) or Chloroform

-

Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution (if using bromine)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazin-2-one (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be slightly exothermic. If using bromine, it should be added dropwise as a solution in the reaction solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. If bromine was used, first quench with a saturated aqueous solution of sodium thiosulfate until the orange color disappears, then add the sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-methyl-1H-pyrazin-2-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with available literature or predicted values.[2][6]

Reactivity and Synthetic Applications

The synthetic utility of 5-bromo-3-methyl-1H-pyrazin-2-one lies in the reactivity of its bromine substituent, which serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[7] In the context of 5-bromo-3-methyl-1H-pyrazin-2-one, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups from corresponding boronic acids or their esters. This reaction is typically catalyzed by a palladium complex in the presence of a base.[8][9][10][11]

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-1H-pyrazin-2-one.

This reaction is instrumental in the synthesis of bi-aryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner.[9][11]

Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is prominently utilized, other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), can also be employed to further functionalize the pyrazinone core at the 5-position. These reactions significantly expand the synthetic toolbox for creating diverse libraries of pyrazinone derivatives for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-3-methyl-1H-pyrazin-2-one scaffold is a valuable starting material for the synthesis of compounds with a wide spectrum of pharmacological activities.[10] Pyrazinone derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[12]

A key application of this compound is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the hinge region of the kinase active site. The pyrazinone moiety is well-suited for this role, and the ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of potency and selectivity.

While specific examples of marketed drugs directly derived from 5-bromo-3-methyl-1H-pyrazin-2-one are not yet prevalent, its structural motifs are present in numerous investigational drug candidates. Its utility as a key intermediate in the synthesis of complex molecules for pharmaceutical research is well-established.

Conclusion

5-Bromo-3-methyl-1H-pyrazin-2-one is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine atom make it an ideal starting point for the creation of diverse libraries of pyrazinone derivatives. The demonstrated and potential pharmacological activities of these derivatives, particularly as kinase inhibitors, underscore the importance of this compound in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to empower researchers and drug development professionals in their endeavors.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. 100047-56-1|5-Bromo-3-methylpyrazin-2-ol|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

A Senior Scientist's Guide to the Regioselective Synthesis of 5-Bromo-3-methylpyrazin-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyrazin-2-ol is a pivotal heterocyclic building block, offering a synthetically versatile scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the pyrazinone core is a well-established pharmacophore. This guide provides a comprehensive, in-depth analysis of the synthesis of this target molecule, moving beyond a simple protocol to explore the underlying mechanistic principles, the rationale behind reagent selection, and the critical parameters for ensuring a successful, high-purity outcome. We present a self-validating experimental protocol, complete with characterization data, safety procedures, and troubleshooting insights, designed to empower researchers in their synthetic endeavors.

Introduction & Strategic Importance

The Pyrazinone Core: A Privileged Scaffold

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds.[1] Among these, the pyrazine ring system is of significant interest due to its presence in numerous natural products and its role as a key flavor ingredient in foods. Its derivatives have demonstrated a wide array of biological activities, including anticancer and antituberculous properties. The pyrazinone (or hydroxypyrazine) tautomer, in particular, serves as a versatile intermediate in medicinal chemistry, valued for its hydrogen bonding capabilities and structural rigidity.

Target Molecule: 5-Bromo-3-methylpyrazin-2-ol as a Versatile Intermediate

The title compound, 5-Bromo-3-methylpyrazin-2-ol (CAS No. 100047-56-1), is a bifunctional molecule of high synthetic value.[2][3] Its strategic importance lies in two key features:

-

The Pyrazinone Ring: Provides the core structure for molecular recognition and biological activity.

-

The C5-Bromine Atom: Serves as a highly effective functional handle. This C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the facile introduction of diverse carbon-based substituents and the rapid generation of compound libraries for drug discovery.

This guide focuses on the most direct and efficient synthetic strategy: the regioselective electrophilic bromination of the commercially available precursor, 3-methylpyrazin-2-ol.

Mechanistic Considerations & Reagent Selection

A robust synthetic protocol is built upon a solid understanding of the reaction mechanism. The successful synthesis of 5-Bromo-3-methylpyrazin-2-ol hinges on controlling the regioselectivity of an electrophilic aromatic substitution reaction.

Tautomerism: The Pyrazinol-Pyrazinone Equilibrium

The starting material, 3-methylpyrazin-2-ol, exists as a dynamic equilibrium between its hydroxyl (-ol) and keto (-one) tautomeric forms. For 2-hydroxypyrazines, the equilibrium overwhelmingly favors the more stable 2(1H)-pyrazinone form. This is critical, as the electronic properties of the pyrazinone ring dictate the position of electrophilic attack.

Electrophilic Substitution & Regioselectivity

The bromination of the 3-methyl-2(1H)-pyrazinone ring is a classic electrophilic aromatic substitution. The regiochemical outcome is directed by the combined electronic effects of the ring substituents:

-

Amide Nitrogen (N1-H): A powerful activating, ortho-, para-directing group.

-

Carbonyl Group (C2=O): A deactivating, meta-directing group.

-

Methyl Group (C3-CH₃): A weakly activating, ortho-, para-directing group.

-

Ring Nitrogen (N4): A deactivating, meta-directing group.

The concerted influence of these groups strongly activates the C5 position for electrophilic attack, making it the most electron-rich and sterically accessible site. This inherent electronic bias allows for a highly regioselective bromination, minimizing the formation of unwanted isomers.

Causality in Brominating Reagent Choice

Several reagents can achieve electrophilic bromination, each with distinct advantages and disadvantages.[4] The selection process must balance reactivity, safety, and operational simplicity.

| Reagent | Formula | Key Characteristics & Rationale |

| Molecular Bromine | Br₂ | Selected Reagent. A powerful and cost-effective electrophile. Its reactivity can be modulated by solvent choice and temperature. While it requires careful handling due to its toxicity and corrosivity, its straightforward action provides a reliable outcome for this activated system.[4][5] |

| N-Bromosuccinimide | C₄H₄BrNO₂ | A solid, crystalline source of electrophilic bromine, making it easier and safer to handle than liquid Br₂. It is often used for allylic and benzylic brominations but is also effective for activated aromatic systems. It can be considered a milder alternative if Br₂ proves too reactive. |

| Dibromoisocyanuric acid | C₃HBr₂N₃O₃ | A highly effective and mild brominating agent with superior reactivity compared to NBS in some cases. It is an excellent choice for less reactive substrates but may be unnecessarily potent for the activated pyrazinone system. |

For this synthesis, molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane is the recommended choice. This combination provides sufficient electrophilicity to drive the reaction to completion efficiently without requiring harsh catalysts, while allowing for excellent temperature control.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Diagram: Overall Synthetic Pathway

Caption: Regioselective bromination of 3-methylpyrazin-2-ol.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylpyrazin-2-ol | 6958-47-0 | 110.11 | 5.00 g | 45.4 mmol |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |

| Molecular Bromine (Br₂) | 7726-95-6 | 159.81 | 2.55 mL | 49.9 mmol |

| Sat. Sodium Thiosulfate (aq) | 7772-98-7 | - | ~100 mL | - |

| Deionized Water | 7732-18-5 | - | ~200 mL | - |

| Ethyl Acetate | 141-78-6 | - | ~150 mL | - |

| Brine (Sat. NaCl aq) | 7647-14-5 | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | - | ~10 g | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 3-methylpyrazin-2-ol (5.00 g, 45.4 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge the dropping funnel with molecular bromine (2.55 mL, 49.9 mmol) and add it dropwise to the stirred solution over 30 minutes. Causality: A slow, controlled addition is crucial to dissipate the exothermic heat of reaction and prevent the formation of over-brominated byproducts.

-

Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g). A precipitate may form. Add saturated sodium thiosulfate solution dropwise with stirring until the characteristic orange/brown color of bromine disappears. This step safely neutralizes any unreacted bromine.

-

Workup - Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-Bromo-3-methylpyrazin-2-ol.

Characterization and Data Interpretation

Confirmation of the final product's structure and purity is non-negotiable. The following data are expected for 5-Bromo-3-methylpyrazin-2-ol.[6]

| Analysis Technique | Expected Result / Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (s, 1H, N-H ), 7.8 (s, 1H, C-H ), 2.3 (s, 3H, -CH ₃). The singlet at ~7.8 ppm is characteristic of the lone proton on the pyrazinone ring, confirming C5 substitution. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=O), ~145 (C-CH₃), ~135 (C-H), ~115 (C-Br), ~20 (-CH₃). The signal around 115 ppm is indicative of a carbon atom attached to bromine. |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ at 190.0 & 192.0. The characteristic isotopic pattern (approx. 1:1 ratio) for a single bromine atom provides definitive evidence of successful bromination. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[7] All operations involving molecular bromine and organic solvents must be conducted inside a certified chemical fume hood.

-

Reagent Handling:

-

Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood. Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

-

Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin.

-

-

Waste Disposal:

-

All bromine-containing waste must be quenched with sodium thiosulfate before disposal.[5]

-

Organic solvent waste should be collected in a designated, properly labeled container.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Troubleshooting and Process Optimization

| Potential Issue | Likely Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; insufficient brominating agent. | Extend the reaction time and monitor by TLC/LC-MS. If necessary, a slight excess (1.1 to 1.2 eq) of bromine can be used. |

| Formation of Di-brominated Product | Reaction temperature too high; too rapid addition of bromine. | Maintain strict temperature control (0-5 °C) during bromine addition. Ensure slow, dropwise addition. |

| Low Yield after Workup | Product is partially soluble in the aqueous phase. | Perform additional extractions (e.g., 5 x 40 mL instead of 3 x 50 mL) with the organic solvent to maximize recovery. |

| Purification Challenges | Product co-elutes with impurities during chromatography. | Screen alternative solvent systems for recrystallization or chromatography. A gradient elution might be necessary for column chromatography. |

Conclusion

The synthesis of 5-Bromo-3-methylpyrazin-2-ol via direct electrophilic bromination of 3-methylpyrazin-2-ol is a robust and highly efficient method. By understanding the mechanistic underpinnings of tautomerism and electrophilic substitution, researchers can reliably achieve high regioselectivity. The detailed protocol and troubleshooting guide presented herein provide the necessary framework for scientists to produce this valuable intermediate with high purity and confidence, enabling further exploration in drug discovery and materials science.

References

- 1. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 5-Bromo-3-methylpyrazin-2-ol | 100047-56-1 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Bromination - Wordpress [reagents.acsgcipr.org]

- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 100047-56-1|5-Bromo-3-methylpyrazin-2-ol|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

5-Bromo-3-methylpyrazin-2-ol CAS number 100047-56-1

An In-depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1): A Key Heterocyclic Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methylpyrazin-2-ol (CAS No. 100047-56-1), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The document delineates its physicochemical properties, plausible synthetic routes, and core reactivity. Emphasis is placed on its strategic application in modern drug discovery, particularly as a versatile building block for creating diverse chemical libraries via palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its handling, safety, and synthetic elaboration are provided to empower scientists in leveraging this valuable molecule for the synthesis of novel bioactive compounds.

Introduction

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with the pyrazine core being a particularly "privileged" structure found in numerous FDA-approved drugs. 5-Bromo-3-methylpyrazin-2-ol, a member of the brominated pyrazinone family, represents a highly valuable and versatile building block for organic synthesis.[1] Its structure, featuring a reactive bromine atom positioned on an electron-deficient pyrazine ring, provides a key "handle" for introducing molecular complexity. This strategic placement allows for facile participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[2][3][4]

The relatively low molecular weight and presence of both hydrogen-bond donors and acceptors make this compound an ideal starting point or fragment in fragment-based drug discovery (FBDD) campaigns. This guide serves as a technical resource, consolidating critical data and providing practical, experience-driven insights into the effective utilization of this compound in a research and development setting.

Physicochemical Properties & Specifications

Properly characterizing a starting material is the foundation of reproducible science. The key properties of 5-Bromo-3-methylpyrazin-2-ol are summarized below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 100047-56-1 | [5] |

| Molecular Formula | C₅H₅BrN₂O | [5] |

| Molecular Weight | 189.01 g/mol | [5] |

| IUPAC Name | 5-bromo-3-methyl-1H-pyrazin-2-one | |

| Synonyms | 5-Bromo-3-methyl-2(1H)-pyrazinone, 5-Bromo-2-hydroxy-3-methylpyrazine | |

| Appearance | Solid | |

| Purity | Typically ≥95% - 97% | [6] |

| Density (Predicted) | 1.84 ± 0.1 g/cm³ | |

| pKa (Predicted) | 10.05 ± 0.60 | |

| logP (Predicted) | 0.84080 | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis & Purification

While a specific, peer-reviewed synthesis for 5-Bromo-3-methylpyrazin-2-ol is not prominently available in the literature, a plausible and chemically sound synthetic route can be proposed based on established methods for analogous heterocyclic systems. The most direct approach is the electrophilic bromination of the precursor, 3-methylpyrazin-2-ol.

Proposed Synthetic Pathway: Direct Bromination of 3-methylpyrazin-2-ol.

The synthesis of pyrazin-2-ol derivatives often involves the condensation of α-amino acids or their derivatives with α-dicarbonyl compounds, or through enzymatic pathways.[7] The direct bromination of a pyrazinone ring is a common transformation. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been shown to proceed readily to form a single monobrominated derivative in high yield.[8] A similar logic applies here.

Plausible Protocol:

-

Dissolution: Dissolve 3-methylpyrazin-2-ol (1.0 equiv.) in a suitable solvent such as acetic acid or dichloromethane (DCM).

-

Bromination: Slowly add a solution of bromine (Br₂) (1.0 - 1.1 equiv.) or N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature. The use of a catalyst like iron(III) bromide (FeBr₃) may be beneficial.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. If using an organic solvent like DCM, wash the organic layer sequentially with sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-3-methylpyrazin-2-ol lies in the strategic reactivity of its bromine substituent. This functionality serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Key Reaction Classes:

-

Suzuki-Miyaura Cross-Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. Reacting 5-Bromo-3-methylpyrazin-2-ol with a variety of aryl, heteroaryl, or vinyl boronic acids (or their esters) can generate a diverse library of substituted pyrazinones.[4][9]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C(sp²)-N bonds, allowing for the introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties.[2][10] This is a critical transformation for modulating the physicochemical properties (e.g., solubility, pKa) of a lead compound.

-

Other Cross-Couplings: The bromide is also amenable to other coupling reactions such as Sonogashira (alkyne introduction), Heck (alkene introduction), and Stille couplings, further expanding its synthetic utility.

Below is a diagram illustrating the primary synthetic pathways emanating from this building block.

Caption: Key Cross-Coupling Reactions of 5-Bromo-3-methylpyrazin-2-ol.

Applications in Drug Discovery

The structural attributes of 5-Bromo-3-methylpyrazin-2-ol make it an exceptionally useful tool for drug discovery programs.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 189 g/mol , it fits well within the "Rule of Three" often applied to fragment libraries. Its defined structure and clear vector for chemical elaboration (the bromine atom) allow medicinal chemists to "grow" the fragment into a more potent lead molecule once a binding interaction with a biological target is confirmed.

-

Scaffold for Library Synthesis: As illustrated in the reactivity section, the compound is an ideal starting point for creating focused libraries of pyrazinone derivatives for high-throughput screening (HTS). The ability to rapidly diversify the substituent at the 5-position allows for a systematic exploration of the structure-activity relationship (SAR).

-

Bioisosteric Replacement: The pyrazinone core can act as a bioisostere for other aromatic or heteroaromatic systems, such as substituted pyridones or phenyl groups, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical intermediate. The following guidelines are derived from available Safety Data Sheets (SDS).

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the synthetic utility of 5-Bromo-3-methylpyrazin-2-ol, a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a robust starting point that can be adapted for various boronic acids.[9]

Objective: To synthesize 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.

Materials:

-

5-Bromo-3-methylpyrazin-2-ol (1.0 equiv.)

-

4-Methoxyphenylboronic acid (1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-3-methylpyrazin-2-ol (e.g., 189 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times to ensure the atmosphere is completely inert.

-

Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL).

-

Heating: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Cooling and Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a pad of celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.

Conclusion

5-Bromo-3-methylpyrazin-2-ol is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel and diverse molecular entities. Its suitability as a fragment for FBDD further enhances its value in the early stages of drug discovery. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this building block to accelerate their research and development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 5-Bromo-3-methylpyrazin-2-ol | 100047-56-1 [sigmaaldrich.com]

- 6. ambeed.com [ambeed.com]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 2-Bromo-3-methylpyrazine | 120984-76-1 [sigmaaldrich.com]

Physical and chemical properties of 5-Bromo-3-methylpyrazin-2-ol

An In-Depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol for Advanced Research

Introduction: The Strategic Value of the Pyrazinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazinone core is one such "privileged structure," a distinction earned through its remarkable ability to interact with a diverse array of biological targets.[1] Pyrazinone and its derivatives are versatile heterocyclic compounds that form the basis of drugs in therapeutic areas ranging from oncology and inflammation to infectious and neurodegenerative diseases.[1][2] Their prevalence in natural products, such as deoxyaspergillic acid and arglecin, further underscores their biological relevance and evolutionary selection as bioactive scaffolds.[3]

This guide focuses on a specific, strategically functionalized derivative: 5-Bromo-3-methylpyrazin-2-ol (CAS No. 100047-56-1). This compound is more than a mere analogue; it is a purpose-built chemical tool. The incorporation of a bromine atom at the 5-position transforms the pyrazinone core into a highly versatile intermediate. This halogen serves as a reactive handle for a multitude of cross-coupling reactions, enabling chemists to rapidly generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.[4][5] The methyl group at the 3-position provides a crucial steric and electronic feature that can be exploited to fine-tune target binding and metabolic stability.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the core physical and chemical properties of 5-Bromo-3-methylpyrazin-2-ol, detail methodologies for its characterization, explore its reactivity, and contextualize its application as a pivotal building block in the design of next-generation therapeutics.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Key Identifiers and Physical Properties

The essential data for sourcing, handling, and storing 5-Bromo-3-methylpyrazin-2-ol are summarized below. The compound exists in a tautomeric equilibrium between the keto (pyrazin-2(1H)-one) and enol (pyrazin-2-ol) forms, with the keto form generally predominating in the solid state.

| Property | Value | Source(s) |

| Chemical Name | 5-Bromo-3-methylpyrazin-2-ol | [6] |

| Synonyms | 5-bromo-3-methyl-1H-pyrazin-2-one, 5-bromo-3-methylene-3,4-dihydropyrazin-2(1H)-one | [7] |

| CAS Number | 100047-56-1 | [6][8] |

| Molecular Formula | C₅H₅BrN₂O | [6][7] |

| Molecular Weight | 189.01 g/mol | [6][7] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| Storage Conditions | Store at 4°C, under inert atmosphere |

Predicted Physicochemical Parameters

Computational models provide valuable estimates for properties that inform decisions in experimental design, particularly for solubility and bioavailability assessments.

| Predicted Property | Value | Source |

| Density | 1.84 ± 0.1 g/cm³ | [7] |

| pKa | 10.05 ± 0.60 | [7] |

| logP | 0.84 | [7] |

| Aqueous Solubility | 11 g/L (at 25°C) | [7] |

Molecular Structure and Computational Descriptors

The structural arrangement dictates the molecule's reactivity and its potential for intermolecular interactions.

Caption: 2D structure of 5-Bromo-3-methylpyrazin-2-ol.

| Descriptor | Value | Source |

| IUPAC Name | 5-bromo-3-methyl-1H-pyrazin-2-one | [7] |

| InChI | InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) | [7] |

| InChIKey | RNHAEGVBHQSLFS-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC1=NC(=O)NC=C1Br | [7] |

Part 2: Synthesis and Characterization

While numerous strategies exist for constructing pyrazinone rings, a common and effective approach involves the bromination of a pre-formed heterocyclic core.[3][9]

Representative Synthetic Workflow

The following protocol describes a plausible, field-proven method for synthesizing the title compound. The causality behind this choice is rooted in the high regioselectivity often achieved when brominating electron-rich heterocyclic systems.

Caption: Proposed workflow for the synthesis of 5-Bromo-3-methylpyrazin-2-ol.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazin-2-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (ACN) or dichloromethane (DCM) (approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the bromination reaction.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the cooled pyrazinone solution over 30 minutes. The slow addition rate prevents the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or silica gel column chromatography to yield the final product.

Spectroscopic Characterization Protocol

Structural confirmation is paramount. The following are expected spectral characteristics and the protocols to obtain them.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the definitive connectivity map of the molecule.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Expected ¹H NMR Features (in DMSO-d₆):

-

~11.0-12.0 ppm: A broad singlet corresponding to the N-H proton.

-

~7.5-8.0 ppm: A singlet for the vinyl C-H proton at the 6-position.

-

~2.2-2.4 ppm: A singlet for the methyl (CH₃) protons.

-

-

Expected ¹³C NMR Features (in DMSO-d₆):

-

~155-165 ppm: Carbonyl carbon (C=O).

-

~140-150 ppm: Quaternary carbon attached to the methyl group.

-

~120-130 ppm: Vinyl C-H carbon.

-

~110-120 ppm: Carbon bearing the bromine atom.

-

~15-20 ppm: Methyl carbon.

-

B. Mass Spectrometry (MS)

-

Rationale: MS confirms the molecular weight and provides crucial information about elemental composition, especially the presence of bromine.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source in positive or negative ion mode.

-

-

Expected Features: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will show two peaks of nearly equal intensity: one for [M+H]⁺ and one for [M+2+H]⁺.[10][11]

C. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy identifies the key functional groups present in the molecule.

-

Protocol:

-

Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Ensure the sample is dry to avoid a broad O-H signal from water obscuring the N-H region.

-

-

Expected Absorption Bands:

-

3100-3300 cm⁻¹: N-H stretching vibration.

-

2900-3000 cm⁻¹: C-H stretching from the methyl and vinyl groups.

-

1650-1690 cm⁻¹: A strong C=O (amide) stretching band.

-

1580-1640 cm⁻¹: C=C and C=N ring stretching vibrations.

-

Part 3: Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-3-methylpyrazin-2-ol lies in its potential for synthetic elaboration. The bromine atom is not merely a substituent; it is a gateway to molecular complexity.

Caption: Key derivatization pathways for 5-Bromo-3-methylpyrazin-2-ol.

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents at the 5-position. This is a cornerstone of modern medicinal chemistry for exploring SAR:

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl rings, enabling exploration of distal binding pockets in a target protein.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces linear fragments, useful for probing channels or acting as linkers.

-

Buchwald-Hartwig Amination: Forms C-N bonds, allowing the introduction of diverse amine functionalities that can serve as hydrogen bond donors/acceptors or basic centers for improving solubility.

-

Heck Coupling: Forms C-C bonds with alkenes, providing access to extended conjugated systems or other functionalizable handles.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with halogenated heterocyclic compounds.

-

Hazard Identification: This compound is classified as harmful. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]

-

Handling:

-

Always handle in a properly functioning chemical fume hood.[13]

-

Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

All chemical waste must be disposed of according to institutional and local regulations.[14]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.

Conclusion

5-Bromo-3-methylpyrazin-2-ol is a compound of significant strategic importance for drug discovery and development. Its pyrazinone core provides a biologically relevant scaffold, while its bromine functionality serves as a versatile anchor point for synthetic diversification. The physicochemical properties, characterized by moderate lipophilicity and aqueous solubility, present a favorable starting point for developing drug-like molecules. By leveraging the synthetic pathways and analytical protocols detailed in this guide, researchers can effectively utilize this potent building block to construct novel molecular entities and accelerate the discovery of new therapeutic agents.

References

- BenchChem. (n.d.). Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry. Benchchem.

- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity.

- Life Chemicals. (2019).

- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)

- Sigma-Aldrich. (n.d.). 5-Bromo-3-methylpyrazin-2-ol. Product Page.

- CHEMFISH TOKYO CO.,LTD. (n.d.). 5-BroMo-3-Methylpyrazin-2-ol. Product Page.

- Reddit r/chemistry. (2024). Working with Bromine. Reddit.

- PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-ol.

- BLD Pharm. (n.d.). 5-Bromo-3-methylpyrazin-2-ol. Product Page.

- EvitaChem. (n.d.). 2-Amino-3-bromo-5-methylpyrazine. Product Page.

- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis. ChemicalBook.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.

- Guidechem. (n.d.). 5-BroMo-3-Metilpirazin-2-ol. Guidechem.

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.

- ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 4. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-BroMo-3-Methylpyrazin-2-ol - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 7. Page loading... [guidechem.com]

- 8. 100047-56-1|5-Bromo-3-methylpyrazin-2-ol|BLD Pharm [bldpharm.com]

- 9. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. orgsyn.org [orgsyn.org]

5-Bromo-3-methylpyrazin-2-ol molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1) for Advanced Research Applications

Executive Summary

5-Bromo-3-methylpyrazin-2-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazinone core, substituted with a reactive bromine atom and a methyl group, presents a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis workflow, analytical characterization methods, and critical insights into its reactivity and utility in the development of novel chemical entities. As a Senior Application Scientist, this document is intended to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazinone, a class of compounds known for its prevalence in biologically active molecules. The presence of the bromine atom at the 5-position is particularly strategic, offering a reactive handle for a variety of cross-coupling reactions, thereby enabling rapid library generation for structure-activity relationship (SAR) studies.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 100047-56-1 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| IUPAC Name | 5-bromo-3-methyl-1H-pyrazin-2-one | [2] |

| Synonyms | 5-Bromo-3-methylpyrazin-2-ol, 5-Bromo-3-methyl-2(1H)-pyrazinone | [2] |

| Canonical SMILES | CC1=NC(=O)C=C(N1)Br | [2] |

Table 2: Physicochemical Data

| Property | Value | Rationale and Significance |

| Density | 1.84 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 10.05 ± 0.60 (Predicted) | [2] |

| LogP | 0.84080 (Predicted) | [2] |

| Solubility | Sparingly soluble in water (11 g/L at 25°C, Predicted) | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis and Mechanistic Considerations

While multiple proprietary synthesis routes exist, a common and logical approach to constructing the 5-Bromo-3-methylpyrazin-2-ol scaffold involves the cyclization and subsequent bromination of appropriate precursors. The following workflow illustrates a generalized, field-proven strategy analogous to those used for similar heterocyclic systems.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the 3-methylpyrazin-2-ol core, followed by regioselective bromination. The choice of a brominating agent is critical; N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low concentration of Br₂, minimizing side reactions and offering greater control over the regioselectivity of the halogenation on an electron-rich heterocyclic system.

Sources

Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-methylpyrazin-2-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methylpyrazin-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Bromo-3-methylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of substituted pyrazinols.

Introduction to 5-Bromo-3-methylpyrazin-2-ol

5-Bromo-3-methylpyrazin-2-ol (CAS No: 100047-56-1, Molecular Formula: C₅H₅BrN₂O) is a substituted pyrazinol.[1][2][3] The pyrazine ring is a core structure in many biologically active compounds, and the substituents—a bromine atom, a methyl group, and a hydroxyl group—are expected to significantly influence its chemical and physical properties. A critical aspect of its structure is the potential for keto-enol tautomerism, existing in equilibrium between the 5-Bromo-3-methylpyrazin-2-ol (enol form) and 5-Bromo-3-methyl-1H-pyrazin-2(3H)-one (keto form). Spectroscopic analysis is crucial to understand this tautomeric equilibrium and to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with two main signals corresponding to the aromatic proton and the methyl group protons. The position of the N-H proton signal will depend on the solvent, concentration, and the predominant tautomeric form.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic C-H | 7.5 - 8.0 | Singlet | 1H | The exact shift is influenced by the electronic effects of the adjacent nitrogen and bromine atoms. |

| Methyl C-H | 2.3 - 2.6 | Singlet | 3H | A typical range for a methyl group attached to an aromatic ring. |

| N-H / O-H | 10.0 - 13.0 | Broad Singlet | 1H | This signal is characteristic of the amide proton in the keto tautomer or the hydroxyl proton in the enol form. Its broadness is due to quadrupole broadening from the nitrogen and chemical exchange. The chemical shift is highly dependent on the solvent and temperature. |

Note: Predicted chemical shifts are for a standard deuterated solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the five carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Notes |

| C=O | 155 - 165 | This carbon is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms. This signal would be prominent in the keto tautomer. |

| C-Br | 110 - 125 | The carbon atom directly attached to the bromine is expected in this region. |

| C-CH₃ | 145 - 155 | The chemical shift of this carbon is influenced by the attached methyl group and the ring nitrogens. |

| Aromatic C-H | 130 - 140 | The chemical shift for the protonated aromatic carbon. |

| -CH₃ | 20 - 25 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.[4]

-

Sample Preparation:

-

Weigh 5-10 mg of 5-Bromo-3-methylpyrazin-2-ol.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Predicted IR Absorption Bands

The IR spectrum of 5-Bromo-3-methylpyrazin-2-ol will show characteristic absorption bands for its functional groups. The presence of tautomers will be evident by the observation of both O-H and N-H stretching, as well as a C=O stretch.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl group (enol form) |

| N-H Stretch | 3100 - 3500 | Medium, Broad | Amide group (keto form) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium | Methyl C-H |

| C=O Stretch | 1650 - 1700 | Strong | Carbonyl group (keto form) |

| C=N Stretch | 1600 - 1650 | Medium | Pyrazine ring |

| C=C Stretch | 1500 - 1600 | Medium | Pyrazine ring |

| C-Br Stretch | 500 - 600 | Medium-Strong | Carbon-bromine bond |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₅H₅BrN₂O. The exact mass is approximately 187.9585 amu for the monoisotopic peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The M⁺ peak will be at m/z 188 and the M+2 peak at m/z 190.

-

Major Fragmentation Pathways: The molecule is expected to fragment through characteristic pathways, including the loss of CO, HCN, and the bromine radical.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of 5-Bromo-3-methylpyrazin-2-ol.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

Perform MS/MS analysis on the molecular ion peak to confirm the fragmentation pattern.

-

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all spectroscopic techniques is essential for unambiguous structure confirmation.

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 5-Bromo-3-methylpyrazin-2-ol requires a multi-technique approach. This guide provides a framework for acquiring and interpreting the NMR, IR, and MS data. While the presented data is predictive, it is based on sound scientific principles and data from closely related compounds, offering a reliable starting point for any researcher working with this molecule. The potential for tautomerism should always be considered when interpreting the spectra, and the use of different solvents and temperatures in NMR studies can provide further insights into this phenomenon.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Guidechem. 5-BroMo-3-Metilpirazin-2-ol 100047-56-1 wiki.

- CHEMFISH TOKYO CO.,LTD.

- Sigma-Aldrich. 5-Bromo-3-methylpyrazin-2-ol | 100047-56-1.

- Sigma-Aldrich. 5-Bromo-3-methylpyrazin-2-ol | 100047-56-1.

- University of California, Los Angeles. IR Spectra: Tricks for Identifying the 5 Zones.

- Doc Brown's Chemistry. INFRARED SPECTROSCOPY.

- Charles University. Table of Characteristic IR Absorptions.

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-BroMo-3-Methylpyrazin-2-ol - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 3. 5-Bromo-3-methylpyrazin-2-ol | 100047-56-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. tsfx.edu.au [tsfx.edu.au]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methylpyrazin-2-ol in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a paramount physicochemical property that profoundly influences its biopharmaceutical performance.[5][6] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of promising therapeutic candidates.[7] Therefore, a thorough understanding and characterization of a compound's solubility in various solvent systems are essential during the early stages of drug development, including lead optimization and pre-formulation studies.[7]

This guide focuses on 5-Bromo-3-methylpyrazin-2-ol, a substituted pyrazinone. The pyrazine ring is a common motif in medicinal chemistry, and understanding the solubility of its derivatives is crucial for their potential application as therapeutic agents.[3][4]

Physicochemical Properties of 5-Bromo-3-methylpyrazin-2-ol

While extensive experimental data for 5-Bromo-3-methylpyrazin-2-ol is not widely published, we can infer some of its key physicochemical properties based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic | Source/Rationale |

| Molecular Formula | C5H5BrN2O | Based on chemical structure[8][9] |

| Molecular Weight | 189.01 g/mol | Based on chemical structure[10] |

| Polarity | Polar | The presence of a hydroxyl group (-OH), a bromine atom (-Br), and two nitrogen atoms in the pyrazine ring suggests the molecule is polar and capable of hydrogen bonding.[11][12][13] |

| Hydrogen Bond Donors | 1 (from the -OH group) | Structural analysis |